molecular formula C12H11BrClN3O2 B13756141 5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B13756141
M. Wt: 344.59 g/mol
InChI Key: LJICVLMMMBIWJF-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Amination: The amino group at the 5-position can be introduced through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can be esterified using ethanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles or electrophiles depending on the reaction type

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester
  • 5-Amino-4-chloro-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester
  • 5-Amino-4-bromo-1-(2-methyl-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

Uniqueness

The uniqueness of 5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C12H11BrClN3O2

Molecular Weight

344.59 g/mol

IUPAC Name

ethyl 5-amino-4-bromo-1-(2-chlorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H11BrClN3O2/c1-2-19-12(18)10-9(13)11(15)17(16-10)8-6-4-3-5-7(8)14/h3-6H,2,15H2,1H3

InChI Key

LJICVLMMMBIWJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=CC=C2Cl

Origin of Product

United States

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